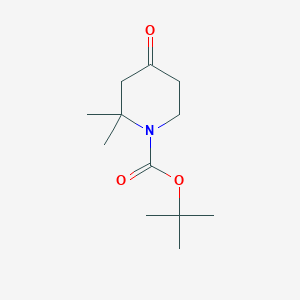

Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-9(14)8-12(13,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWLCLMWDGTEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346593-03-1 | |

| Record name | tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate

Foreword: The Significance of Substituted Piperidones in Modern Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. Among the myriad of substituted piperidines, tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate stands out as a valuable building block. The gem-dimethyl substitution at the C2 position introduces steric hindrance that can modulate metabolic stability and receptor binding affinity, while the ketone at C4 and the Boc-protected nitrogen provide versatile handles for further chemical elaboration. This guide offers a comprehensive exploration of the synthetic pathways to this important intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into the nuances of the primary synthesis, explore alternative routes, and provide a mechanistic understanding to empower rational optimization and troubleshooting.

Part 1: The Primary Synthetic Route: A Step-by-Step Exposition

The most direct and widely employed method for the synthesis of this compound commences with the readily available precursor, N-Boc-4-piperidone. The synthesis can be logically divided into two key stages: the preparation of the Boc-protected piperidone and the subsequent α,α'-dimethylation.

Stage 1: Synthesis of the Precursor, Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

The initial step involves the protection of the secondary amine of 4-piperidone with a tert-butyloxycarbonyl (Boc) group. This is a crucial maneuver to prevent unwanted side reactions at the nitrogen atom during the subsequent alkylation step.[3]

Experimental Protocol:

A robust and scalable procedure for the synthesis of N-Boc-4-piperidone is as follows:

-

To a stirred solution of 4-piperidone monohydrate hydrochloride in a suitable solvent such as methanol, add triethylamine.

-

Stir the mixture for a short period to allow for the neutralization of the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction at ambient temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product is then subjected to an aqueous work-up, typically involving washing with a dilute acid and brine.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield the desired N-Boc-4-piperidone.

Data Summary for N-Boc-4-piperidone Synthesis:

| Parameter | Value | Reference |

| Starting Material | 4-Piperidone monohydrate hydrochloride | |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | |

| Solvent | Methanol | |

| Reaction Time | Typically several hours | |

| Yield | Generally high (often quantitative) | |

| Purification | Aqueous work-up followed by extraction |

Visualization of the N-Boc-4-piperidone Synthesis Workflow:

Caption: Workflow for the synthesis of N-Boc-4-piperidone.

Stage 2: α,α'-Dimethylation to Yield this compound

With the nitrogen atom protected, the focus shifts to the key transformation: the exhaustive methylation of the α- and α'-positions of the ketone. This is typically achieved via an enolate-mediated alkylation.

Experimental Protocol:

A representative protocol for the dimethylation is as follows:

-

Dissolve N-Boc-4-piperidone in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), in a flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add a strong base, such as sodium hydride (NaH), portion-wise to the stirred solution. The use of a strong, non-nucleophilic base is critical to ensure complete deprotonation to the enolate.

-

After the addition of the base, allow the mixture to stir for a short period to ensure complete enolate formation.

-

Slowly add an excess of the alkylating agent, typically iodomethane (CH₃I), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Upon completion, quench the reaction carefully with water.

-

The product is then extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is often purified by trituration or column chromatography to yield the pure this compound.

Data Summary for α,α'-Dimethylation:

| Parameter | Value | Reference |

| Starting Material | N-Boc-4-piperidone | |

| Reagents | Sodium hydride (NaH), Iodomethane (CH₃I) | |

| Solvent | Tetrahydrofuran (THF) | |

| Reaction Time | Overnight | |

| Yield | Variable, reported yields are often moderate | |

| Purification | Trituration or column chromatography |

Visualization of the α,α'-Dimethylation Workflow:

Caption: Workflow for the α,α'-dimethylation of N-Boc-4-piperidone.

Part 2: Mechanistic Insights and Scientific Rationale

A deep understanding of the underlying reaction mechanisms is paramount for successful synthesis, optimization, and troubleshooting. The key transformation in the primary synthesis is the α,α'-dimethylation, which proceeds via an enolate intermediate.

The Enolate Alkylation Mechanism

The reaction is a classic example of an Sₙ2 reaction where the enolate acts as the nucleophile.[4][5]

-

Enolate Formation: A strong base, such as sodium hydride, deprotonates the α-carbon of the ketone, forming a resonance-stabilized enolate anion. The use of a strong base is crucial to drive the equilibrium towards the enolate, minimizing the concentration of the starting ketone and thus reducing the likelihood of side reactions like aldol condensation.[4][5]

-

Nucleophilic Attack: The enolate, with its nucleophilic carbon, then attacks the electrophilic methyl group of iodomethane in a concerted Sₙ2 fashion.[4][5] Iodide is an excellent leaving group, facilitating this step.

-

Exhaustive Methylation: The reaction is driven to completion by using an excess of both the base and the alkylating agent to ensure that both α-positions are methylated.

Visualization of the Enolate Alkylation Mechanism:

Caption: Mechanism of α,α'-dimethylation via enolate intermediates.

Potential Side Reactions and Mitigation Strategies

-

O-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is generally favored, O-alkylation can occur, leading to the formation of an enol ether. The choice of solvent and counter-ion can influence the C/O alkylation ratio.

-

Over-alkylation and Poly-alkylation: If the reaction is not carefully controlled, or if a weaker base is used, incomplete enolate formation can lead to a mixture of mono-, di-, tri-, and tetra-methylated products. Using a strong base in stoichiometric or slight excess helps to ensure complete deprotonation of the starting material before the addition of the alkylating agent.

-

Aldol Condensation: If significant amounts of the starting ketone are present in equilibrium with the enolate, self-condensation can occur. This is another reason why the use of a strong, non-nucleophilic base is critical.

Part 3: Alternative Synthetic Strategies

While the direct methylation of N-Boc-4-piperidone is a common approach, other synthetic strategies can be employed to construct the 2,2-dimethyl-4-oxopiperidine core. These alternatives can be advantageous in specific contexts, such as when different substitution patterns are desired or to avoid certain reagents.

The Dieckmann Condensation Approach

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[3][6][7][8] This method offers a powerful way to construct the piperidone ring itself with the desired substitution pattern already in place.

Conceptual Workflow:

-

Synthesis of a Substituted Diester: A suitable acyclic diester with a gem-dimethyl group at the appropriate position relative to a nitrogen atom would be synthesized.

-

Intramolecular Cyclization: The diester would be treated with a strong base (e.g., sodium ethoxide) to induce the Dieckmann condensation, forming a cyclic β-keto ester.[3][6][7][8]

-

Hydrolysis and Decarboxylation: The resulting β-keto ester would then be hydrolyzed and decarboxylated to afford the 2,2-dimethyl-4-piperidone.

-

N-Boc Protection: The final step would be the protection of the piperidine nitrogen with a Boc group.

Visualization of the Dieckmann Condensation Approach:

Caption: Conceptual workflow for the Dieckmann condensation approach.

The Robinson Annulation Approach

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[5][9][10][11][12] This method could be conceptually applied to construct a bicyclic precursor that can be subsequently modified to yield the target molecule.

Conceptual Workflow:

-

Michael Addition: A suitable enolate would be reacted with an α,β-unsaturated ketone (a Michael acceptor) to form a 1,5-dicarbonyl compound.

-

Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation to form a cyclohexenone ring fused to the piperidine core.

-

Further Transformations: The resulting bicyclic system would require further chemical modifications to arrive at the desired 2,2-dimethyl-4-oxopiperidone structure.

While a more complex approach for this specific target, the Robinson annulation is a valuable tool for the synthesis of more complex piperidine-containing ring systems.

Part 4: Safety Considerations

The synthesis of this compound involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[13][14][15] It should be handled under an inert atmosphere and away from any sources of moisture.

-

Iodomethane (CH₃I): A toxic and carcinogenic liquid. It is a volatile substance and should be handled with extreme care to avoid inhalation or skin contact.

-

Triethylamine: A corrosive and flammable liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation.

-

Di-tert-butyl dicarbonate (Boc₂O): A moisture-sensitive solid that can cause skin and eye irritation.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion: A Versatile Intermediate for Future Discovery

The synthesis of this compound, primarily achieved through the α,α'-dimethylation of N-Boc-4-piperidone, provides a reliable and scalable route to a valuable building block for drug discovery. A thorough understanding of the reaction mechanism, potential side reactions, and alternative synthetic strategies empowers chemists to optimize conditions and adapt the synthesis to their specific needs. As the demand for novel therapeutics with finely tuned properties continues to grow, the importance of versatile and strategically designed intermediates like the one discussed in this guide will only increase.

References

- Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook.

- Jung, M. E., & Maderna, A. (2005). Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones via a Tandem Intermolecular Michael Addition Intramolecular Aldol Process (a Bridged Robinson Annulation). Tetrahedron Letters, 46(46), 8031-8034.

- Fiveable. (n.d.). Alkylation of enolates. Organic Chemistry II Class Notes.

- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- MDPI. (2021). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 26(15), 4473.

- ACS Publications. (2023). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. The Journal of Organic Chemistry, 88(22), 15886-15895.

- ResearchGate. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.

- The Royal Society of Chemistry. (2016).

- O'Malley, D. P. (2023). Ring formations catalyzed by piperidinium acetate: Robinson annulation?. Chemistry Stack Exchange.

- MDPI. (2021). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues.

- Master Organic Chemistry. (2018). The Robinson Annulation.

- CORE. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.

- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.

- Organic Reactions. (n.d.). The Dieckmann Condensation.

- Ma, Y., Lahue, B. R., Gibeau, C. R., Shipps, G. W. Jr., Bogen, S. L., Wang, Y., ... & Guzi, T. J. (2014). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of medicinal chemistry, 57(15), 6487–6501.

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.

- O'Brien, P., Jones, S. P., Firth, J. D., & Wrigley, G. L. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & biomolecular chemistry, 20(47), 9473–9481.

- ResearchGate. (2022). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of medicinal chemistry, 57(23), 9819–9845.

- SynArchive. (n.d.). Dieckmann Condensation.

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.

- Helal, C. J., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(5), 3844-3859.

- ChemDad. (n.d.). 2,2-DiMethyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester.

- Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.

- PubMed. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & medicinal chemistry letters, 26(19), 4786–4790.

- UCL Discovery. (2017). RSC Medicinal Chemistry - RESEARCH ARTICLE.

- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. organicreactions.org [organicreactions.org]

- 7. Dieckmann Condensation [organic-chemistry.org]

- 8. synarchive.com [synarchive.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues [mdpi.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. alkalimetals.com [alkalimetals.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

Physicochemical properties of N-Boc-2,2-dimethyl-4-piperidone

An In-Depth Technical Guide to the Physicochemical Properties of N-Boc-2,2-dimethyl-4-piperidone

Abstract

N-tert-butoxycarbonyl-2,2-dimethyl-4-piperidone (N-Boc-2,2-dimethyl-4-piperidone) is a valuable heterocyclic building block in modern medicinal chemistry and drug development. Its sterically hindered piperidone core, protected by the versatile Boc group, makes it a key intermediate for synthesizing complex molecules, particularly in the development of spirocyclic compounds and other novel scaffolds. A comprehensive understanding of its physicochemical properties is paramount for optimizing synthetic routes, ensuring analytical purity, and predicting its behavior in various chemical environments. This guide provides a detailed examination of the structural, physical, and spectroscopic properties of this compound. It offers field-proven experimental protocols for its characterization and explains the causal relationship between its molecular features and its practical application in research settings. While experimentally determined data for this specific analog is limited, this guide synthesizes predicted values and draws parallels with the well-characterized parent compound, N-Boc-4-piperidone, to provide a robust scientific framework for researchers.

Molecular Identity and Structural Features

N-Boc-2,2-dimethyl-4-piperidone is a derivative of 4-piperidone featuring two key modifications: a tert-butoxycarbonyl (Boc) group attached to the ring nitrogen and a gem-dimethyl substitution at the C-2 position. The Boc group serves as a crucial protecting group, rendering the nitrogen atom non-basic and non-nucleophilic, thereby allowing for selective reactions at other positions of the molecule. The gem-dimethyl group at the adjacent C-2 position introduces significant steric hindrance, which can influence the molecule's conformation and reactivity.

The structure of N-Boc-2,2-dimethyl-4-piperidone is presented below.

Caption: 2D Structure of N-Boc-2,2-dimethyl-4-piperidone.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate | [1] |

| CAS Number | 346593-03-1 | [1] |

| Molecular Formula | C₁₂H₂₁NO₃ | [1] |

| Molecular Weight | 227.30 g/mol | [1] |

| Synonyms | 1-Boc-2,2-dimethylpiperidin-4-one, 1-tert-Butoxycarbonyl-2,2-dimethyl-4-piperidone |[1] |

Physicochemical Characteristics

The physical properties of a compound are critical for its handling, purification, and use in reactions. While extensive experimental data for N-Boc-2,2-dimethyl-4-piperidone is not widely published, predicted values and data from analogous structures provide a reliable profile.

Table 2: Summary of Physicochemical Properties

| Property | Value / Observation | Scientific Implication | Source |

|---|---|---|---|

| Appearance | Expected to be a white to off-white solid. | The color and crystalline form are primary indicators of purity. | Analogy |

| Melting Point | Not reported. The un-substituted analog, N-Boc-4-piperidone, melts at 73-77 °C. | A sharp melting point range is a key indicator of high purity. The addition of the gem-dimethyl group may alter crystal packing and thus the melting point. | [2] |

| Boiling Point | 303.4 ± 35.0 °C (Predicted) | This high predicted boiling point suggests low volatility, making it stable under standard laboratory conditions and suitable for reactions at elevated temperatures. | [1] |

| Density | 1.035 ± 0.06 g/cm³ (Predicted) | Useful for reagent volume calculations and for understanding its behavior in biphasic systems. | [1] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, methanol, and DMSO; poorly soluble in water. | Dictates the choice of solvents for reaction, extraction, and chromatographic purification. Poor water solubility simplifies aqueous workups. | [3][4] |

| Storage | Recommended storage at 2-8°C. | Suggests that the compound may be sensitive to long-term exposure to ambient temperature, potentially through slow degradation. |[1] |

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an unambiguous "fingerprint" for confirming the structure and assessing the purity of N-Boc-2,2-dimethyl-4-piperidone.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is the primary tool for structural confirmation. Key expected signals include:

-

A sharp singlet around δ 1.4-1.5 ppm , integrating to 9 protons, characteristic of the magnetically equivalent protons of the tert-butyl (Boc) group.

-

A singlet around δ 1.2-1.3 ppm , integrating to 6 protons, corresponding to the gem-dimethyl group at the C-2 position.

-

A series of multiplets in the range of δ 2.4-3.8 ppm corresponding to the 6 methylene protons on the piperidone ring (C-3, C-5, and C-6). The asymmetry introduced by the C-2 substitution will result in a more complex splitting pattern compared to the symmetric N-Boc-4-piperidone.

-

-

¹³C NMR (Carbon NMR): This technique confirms the carbon skeleton of the molecule.

-

A signal for the carbonyl carbon (C=O) of the ketone at δ ~208 ppm .

-

A signal for the carbonyl carbon of the Boc group at δ ~154 ppm .

-

A signal for the quaternary carbon of the Boc group (O-C(CH₃)₃) at δ ~80 ppm .

-

A signal for the quaternary C-2 carbon at δ ~55-60 ppm .

-

Signals for the methyl carbons of the Boc group at δ ~28 ppm .

-

Signals for the gem-dimethyl carbons at δ ~25-30 ppm .

-

Signals for the three methylene carbons of the piperidine ring between δ 35-55 ppm .

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

A strong, sharp absorption band around 1715-1730 cm⁻¹ corresponding to the C=O stretch of the ketone.

-

Another strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the carbamate (Boc group).

-

C-H stretching bands just below 3000 cm⁻¹ .

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight. In Electrospray Ionization (ESI-MS), the expected ion would be [M+H]⁺ at m/z 228.3 or [M+Na]⁺ at m/z 250.3.

Protocols for Experimental Verification

To ensure the identity and purity of N-Boc-2,2-dimethyl-4-piperidone, the following experimental protocols are recommended. These methods are designed as self-validating systems, incorporating steps to ensure data integrity.

Protocol 1: Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive measure of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol provides a reliable method for this assessment.

Methodology:

-

Calibration: Before analysis, verify the accuracy of the melting point apparatus using a certified standard with a known melting point (e.g., benzophenone, 47-51 °C).

-

Sample Preparation: Place a small amount (~2-3 mg) of finely powdered, dry compound into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20 °C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: The melting point is reported as the range T₁ – T₂. A pure compound should exhibit a sharp range of < 2 °C.

Protocol 2: Qualitative Solubility Assessment

Causality: Understanding solubility is critical for selecting appropriate solvents for reactions, purifications (e.g., recrystallization, chromatography), and analytical sample preparation.

Methodology:

-

Setup: Label a series of small vials for each solvent to be tested (e.g., Water, Methanol, Dichloromethane, Ethyl Acetate, Hexanes).

-

Solute Addition: Add approximately 10-20 mg of the compound to each vial.

-

Solvent Addition: Add the selected solvent dropwise (~0.5 mL increments) to each vial, vortexing or shaking vigorously after each addition.

-

Observation: Continue adding solvent up to a total volume of 2-3 mL. Observe and classify the solubility:

-

Soluble: The compound dissolves completely to form a clear solution.

-

Sparingly Soluble: A significant portion of the compound dissolves, but some solid remains.

-

Insoluble: The compound does not visibly dissolve.

-

-

Interpretation: This data directly informs the choice of solvent systems. For example, high solubility in DCM and insolubility in hexanes suggests a viable solvent/anti-solvent system for recrystallization or a gradient system for column chromatography.

Protocol 3: Workflow for NMR Sample Preparation and Analysis

Causality: NMR spectroscopy provides the most definitive structural elucidation. Proper sample preparation is critical to obtaining a high-resolution, artifact-free spectrum. This workflow ensures analytical integrity.

Caption: Workflow for NMR Sample Preparation and Analysis.

Methodology:

-

Solvent Choice: Select a deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃). The solvent should contain a known internal standard, typically tetramethylsilane (TMS), for chemical shift calibration.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and transfer it into a clean, dry NMR tube. Add approximately 0.6 mL of the deuterated solvent. Cap the tube and invert several times until the sample is completely dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument software will perform "lock" (adjusting to the deuterium signal), "tune" (matching the probe to the frequency), and "shim" (optimizing magnetic field homogeneity) procedures.

-

Data Acquisition: Acquire the ¹H spectrum. A typical experiment involves 8-16 scans. Following this, acquire the ¹³C spectrum, which requires a greater number of scans (e.g., 512-2048) due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier Transform. Perform phase correction and baseline correction to obtain a clean spectrum. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to the specific protons in the molecular structure. Assign the signals in the ¹³C spectrum based on expected chemical shifts.

Safety, Handling, and Storage

As a laboratory chemical, N-Boc-2,2-dimethyl-4-piperidone should be handled with appropriate care.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature of 2-8°C suggests keeping it refrigerated to ensure long-term stability.[1] Keep away from strong oxidizing agents and strong acids, as the Boc group is acid-labile.

Conclusion

N-Boc-2,2-dimethyl-4-piperidone is a strategically important synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. Its predicted low volatility, good solubility in organic solvents, and distinct spectroscopic fingerprint make it a well-behaved compound in a research setting. The presence of the Boc protecting group and the C-2 gem-dimethyl substitution defines its chemical reactivity and steric profile. By employing the rigorous analytical protocols outlined in this guide, researchers can confidently verify the identity, purity, and properties of this compound, ensuring the reliability and reproducibility of their synthetic endeavors in the pursuit of new therapeutic agents.

References

- Cayman Chemical. N-Boc-4-piperidone Technical Information. URL: https://www.caymanchem.com/product/41652/n-boc-4-piperidone

- National Institute of Standards and Technology (NIST). N-tert-Butoxycarbonyl-4-piperidone in NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C79099073&Mask=80

- ChemicalBook. N-(tert-Butoxycarbonyl)-4-piperidone(79099-07-3) 1H NMR. URL: https://www.chemicalbook.com/spectrum/79099-07-3_1HNMR.htm

- National Institute of Standards and Technology (NIST). N-tert-Butoxycarbonyl-4-piperidone Mass Spectrum. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C79099073&Type=Mass&Index=0#Mass-Spec

- ChemicalBook. N-(tert-Butoxycarbonyl)-4-piperidone Properties. URL: https://www.chemicalbook.com/ProductProperty_EN_CB8451453.htm

- ChemicalBook. N-(tert-Butoxycarbonyl)-4-piperidone Properties (alternative link). URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8451453.htm

- Sigma-Aldrich. 1-Boc-4-piperidone Product Page. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/689596

- ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. URL: https://www.researchgate.

- Fisher Scientific. tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate. URL: https://www.fishersci.

- ChemDad. 2,2-DiMethyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester. URL: https://www.chemdad.com/2-2-dimethyl-4-oxopiperidine-1-carboxylic-acid-tert-butyl-ester-cas-346593-03-1/

- PubChem. 4-Piperidone. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Piperidone

- BenchChem. Technical Guide to the Physical Properties of N-Boc-4-piperidone. URL: https://www.benchchem.com/product/b6355638

- PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. URL: https://pubchem.ncbi.nlm.nih.

- BenchChem. An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate. URL: https://www.benchchem.

Sources

1H NMR and 13C NMR spectra of Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate

Introduction

This compound, often referred to as 1-Boc-2,2-dimethylpiperidin-4-one, is a vital heterocyclic building block in modern synthetic and medicinal chemistry. Its rigid piperidone core, functionalized with a bulky N-Boc protecting group and a gem-dimethyl motif, makes it a valuable precursor for the synthesis of complex nitrogen-containing molecules, including ligands for biological targets and pharmaceutical intermediates.[1][2] A thorough understanding of its structural characteristics is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for its characterization.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships between the molecular structure and its spectral features, outlines a robust protocol for data acquisition, and presents a detailed interpretation of the spectral data, grounded in established principles of NMR spectroscopy.

Molecular Structure and Predicted Spectral Features

A foundational analysis of the molecule's structure is essential to predict and interpret its NMR spectra.

Structure:

-

Symmetry: The introduction of the gem-dimethyl group at the C-2 position removes the C₂ plane of symmetry present in the parent N-Boc-4-piperidone. Consequently, all piperidine ring carbons (C2, C3, C5, C6) and their attached protons are chemically non-equivalent.

-

¹H NMR Predictions:

-

Tert-butyl group: A single, sharp signal integrating to nine protons due to the free rotation around the C-O bond.

-

Gem-dimethyl group: A single, sharp signal integrating to six protons.

-

Piperidine Ring Protons: Three distinct signals are expected for the three methylene (CH₂) groups at positions C3, C5, and C6, each integrating to two protons. Their multiplicities will depend on the adjacent protons.

-

-

¹³C NMR Predictions:

-

A total of nine distinct signals are anticipated (some may overlap), corresponding to the twelve carbon atoms in the molecule:

-

C=O (ketone)

-

C=O (carbamate)

-

Quaternary C of the tert-butyl group

-

Three equivalent CH₃ of the tert-butyl group

-

Quaternary C2 of the piperidine ring

-

Two equivalent CH₃ of the gem-dimethyl group

-

Three CH₂ carbons of the piperidine ring (C3, C5, C6)

-

-

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR data is predicated on meticulous sample preparation and appropriate instrument parameter selection. The following protocol provides a self-validating system for reliable spectral acquisition.

1. Sample Preparation:

- Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its excellent dissolving power for nonpolar to moderately polar organic molecules and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).

- Concentration: Dissolve approximately 10-15 mg of this compound in 0.6-0.7 mL of CDCl₃.

- Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference. If not present, a small amount can be added.

- Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small cotton or glass wool plug in a pipette if any particulate matter is visible.

2. Spectrometer Setup and Data Acquisition:

- Instrumentation: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[3]

- ¹H NMR Parameters:

- Temperature: 298 K (25 °C).

- Pulse Program: Standard single-pulse (zg30).

- Acquisition Time (AQ): ~3-4 seconds.

- Relaxation Delay (D1): 2-5 seconds.

- Number of Scans (NS): 8-16 scans.

- ¹³C NMR Parameters:

- Pulse Program: Proton-decoupled single-pulse (zgpg30).

- Acquisition Time (AQ): ~1-2 seconds.

- Relaxation Delay (D1): 2-5 seconds.

- Number of Scans (NS): 1024-4096 scans, depending on sample concentration.

Workflow for NMR Data Acquisition

Caption: Workflow for acquiring and processing NMR spectra.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides detailed information about the electronic environment, number, and connectivity of protons. The spectrum is characterized by sharp signals from the protecting and gem-dimethyl groups and more complex signals from the piperidine ring protons.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~3.73 | Triplet (t) | 2H | ~6.0 Hz | CH ₂(6) |

| ~2.49 | Triplet (t) | 2H | ~6.0 Hz | CH ₂(5) |

| ~2.45 | Singlet (s) | 2H | - | CH ₂(3) |

| 1.49 | Singlet (s) | 9H | - | -OC(C H₃)₃ |

| 1.13 | Singlet (s) | 6H | - | -C(C H₃)₂(2) |

| Data derived from reported synthesis and spectral principles.[3] |

Detailed Signal Interpretation

-

δ 1.13 ppm (s, 6H): This sharp singlet corresponds to the six equivalent protons of the gem-dimethyl group at the C2 position. Its upfield chemical shift is expected for protons on an sp³ carbon distant from electronegative atoms.

-

δ 1.49 ppm (s, 9H): This intense singlet is the characteristic signal for the nine equivalent protons of the tert-butyl group of the Boc protecting group.[4]

-

δ ~2.45 ppm (s, 2H): This singlet is assigned to the two protons on C3. These protons are adjacent to the electron-withdrawing carbonyl group at C4, shifting them downfield. They appear as a singlet because their adjacent carbon, C2, is a quaternary carbon with no protons to couple with.

-

δ ~2.49 ppm (t, 2H): This triplet is assigned to the two protons on C5. Similar to the C3 protons, they are deshielded by the adjacent C4 carbonyl. They are split into a triplet by the two neighboring protons on C6 (n+1 rule, 2+1=3).

-

δ ~3.73 ppm (t, 2H): This downfield triplet corresponds to the two protons on C6. Their significant downfield shift is caused by the adjacent electronegative nitrogen atom of the carbamate. They are split into a triplet by the two neighboring protons on C5.

Proton Coupling Relationships

Caption: Key J-coupling interaction in the piperidine ring.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the lack of symmetry, nine distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~208 | Quaternary (C) | C =O (Ketone, C4) | Characteristic downfield shift for a ketone carbonyl. |

| ~155 | Quaternary (C) | C =O (Carbamate) | Typical chemical shift for a carbamate carbonyl carbon.[4] |

| ~80 | Quaternary (C) | -OC (CH₃)₃ | Quaternary carbon of the Boc group, shifted downfield by oxygen. |

| ~58 | Quaternary (C) | C (CH₃)₂ (C2) | Aliphatic quaternary carbon. |

| ~52 | Methylene (CH₂) | C H₂ (C6) | Methylene carbon adjacent to nitrogen. |

| ~49 | Methylene (CH₂) | C H₂ (C3) | Methylene carbon alpha to a ketone. |

| ~41 | Methylene (CH₂) | C H₂ (C5) | Methylene carbon alpha to a ketone. |

| ~28 | Methyl (CH₃) | -OC(CH₃)₃ | Equivalent methyl carbons of the Boc group. |

| ~25 | Methyl (CH₃) | -C(C H₃)₂ (C2) | Equivalent methyl carbons of the gem-dimethyl group. |

| Chemical shifts are estimated based on data for similar piperidone structures and general substituent effects.[5][6] |

Advanced NMR Techniques for Unambiguous Assignment

For absolute certainty in assignments, two-dimensional (2D) NMR experiments are invaluable:

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment would show a cross-peak between the signals at δ ~3.73 ppm (H6) and δ ~2.49 ppm (H5), confirming their vicinal coupling relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal (e.g., δ 1.13 ppm) to its corresponding carbon signal (e.g., δ ~25 ppm for the gem-dimethyl carbons).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons. For example, the protons of the gem-dimethyl group (δ 1.13 ppm) would show correlations to the C2, C3, and C6 carbons.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are fully consistent with its proposed structure. The ¹H spectrum is defined by five distinct signals, including two highly diagnostic singlets for the tert-butyl and gem-dimethyl groups, and three signals for the non-equivalent methylene groups of the piperidine ring. The ¹³C spectrum is predicted to show nine signals, reflecting the molecule's lack of symmetry. This comprehensive spectral guide provides researchers with the necessary framework to confidently identify and assess the purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra.

- Araya-Maturana, R., et al. (n.d.). ¹H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. ResearchGate.

- Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24.

- National Center for Biotechnology Information. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem.

- ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.

- PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

- ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.

- ResearchGate. (n.d.). ¹H-Chemical Shifts and Selected ¹H, ¹H-Coupling Constants.

- National Institute of Standards and Technology. (n.d.). N-tert-Butoxycarbonyl-4-piperidone. NIST WebBook.

- Chemdad. (n.d.). 2,2-DiMethyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester.

- National Center for Biotechnology Information. (n.d.). tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. PubChem.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- BuyersGuideChem. (n.d.). tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate.

- CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate.

- ResearchGate. (n.d.). ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.

- Chemsrc. (n.d.). This compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,2-DiMethyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2,2-DiMethyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester | 346593-03-1 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Mass Spectrometry of Boc-Protected Piperidones: A Guide for Drug Development Professionals

Foreword: The Critical Role of Precise Characterization

In the landscape of modern drug discovery and development, piperidine scaffolds are ubiquitous, forming the core of countless active pharmaceutical ingredients (APIs). The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of their synthetic pathways, enabling selective reactions and ensuring the desired molecular architecture. Consequently, the rigorous analytical characterization of Boc-protected piperidone intermediates is not merely a procedural step but a critical control point that dictates the purity, stability, and ultimate safety of the final drug product. Mass spectrometry (MS) stands as the premier analytical tool for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides an in-depth exploration of the mass spectrometric behavior of Boc-protected piperidones. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of their ionization and fragmentation, explaining the causality behind experimental choices and providing field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze these crucial intermediates, ensuring the integrity of their synthetic processes and the quality of their candidate molecules.

The Foundational Choice: Ionization Technique

The initial and most consequential decision in the MS analysis of a Boc-protected piperidone is the choice of ionization source. This choice is dictated by the analyte's properties—primarily its volatility and thermal stability—and the desired analytical outcome, whether it be simple molecular weight confirmation or detailed structural elucidation through fragmentation. The two most prevalent techniques in this context are Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI): The Gentle Approach for LC-MS

ESI is the workhorse for molecules that are analyzed via Liquid Chromatography (LC). It is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte, thereby keeping the molecule intact.[1] This is particularly advantageous for Boc-protected compounds, which can be thermally labile.[2][3]

Causality of Choice: ESI is preferred when the primary goal is to confirm the molecular weight of the intact intermediate or to analyze it as part of an LC-MS workflow for purity assessment.[4][] It generates protonated molecules [M+H]+ or other adducts, which directly reflect the molecular mass.

The Challenge of Adducts: A key characteristic of ESI is the frequent formation of adducts with ions present in the mobile phase or on glassware, such as sodium [M+Na]+ and potassium [M+K]+.[6][7] While initially confusing, recognizing these adducts can actually increase confidence in molecular weight assignment. The mass differences between these peaks and the protonated molecule are highly characteristic.

Electron Ionization (EI): The Energetic Path for GC-MS

EI is typically coupled with Gas Chromatography (GC) and is a "hard" ionization technique. It bombards the analyte with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation.[8]

Causality of Choice: EI is the method of choice when detailed structural information is required. The resulting fragmentation pattern serves as a molecular fingerprint, which can be used to confirm the identity of the compound by matching it against spectral libraries, such as the NIST database.[9][10] This is invaluable for confirming the structure of a newly synthesized intermediate or identifying impurities. However, the molecular ion peak in EI spectra of amines can be weak or absent, making molecular weight determination challenging at times.[11]

Decoding the Spectra: Characteristic Fragmentation Pathways

Understanding the fragmentation patterns of both the Boc group and the piperidone ring is essential for accurate spectral interpretation. These cleavages follow predictable chemical principles, primarily driven by the formation of stable ions and neutral losses.

The Signature Fragmentation of the N-Boc Group

The Boc group has a highly predictable and characteristic fragmentation pattern, making its presence easy to confirm via MS. This fragmentation is often observed even under the gentle conditions of ESI-MS/MS (tandem mass spectrometry).[12][13]

The primary fragmentation pathways include:

-

Loss of Isobutylene: A facile McLafferty-type rearrangement leads to the neutral loss of isobutylene (C4H8), resulting in a fragment ion at [M - 56]+.[14]

-

Formation of the tert-Butyl Cation: Cleavage of the C-O bond results in the highly stable tert-butyl cation at m/z 57. This is often a prominent peak in EI spectra.[15]

-

Loss of the Entire Boc Group: This can occur through the loss of CO2 (44 Da) following the loss of the tert-butyl radical, or as a concerted loss of the entire group (100 Da).

-

Combined Losses: Tandem MS spectra of [M+Na]+ adducts of N-Boc derivatives often show losses of isobutylene [M+Na-C4H8]+ and subsequent loss of CO2.[12]

The following diagram illustrates the key fragmentation pathways of the N-Boc protecting group.

Fragmentation of the Piperidone Ring

The piperidone ring itself undergoes characteristic fragmentation, primarily initiated by the nitrogen atom.[8][16]

-

α-Cleavage: This is a dominant pathway in cyclic amines.[11][17] The bond between a carbon atom adjacent to the nitrogen (the α-carbon) and another ring carbon is broken. This leads to the formation of a stable, resonance-stabilized iminium ion. The specific fragment masses will depend on the position of the carbonyl group and other substituents. For 4-piperidones, this can lead to ring-opening.

-

Ring Fission: The piperidone ring can be cleaved at various points, often leading to the loss of small neutral molecules like ethylene (C2H4, 28 Da).[16][18]

The interplay between the fragmentation of the Boc group and the piperidone ring creates a complex but interpretable mass spectrum that provides a wealth of structural information.

The diagram below outlines the general analytical workflow for characterizing these compounds.

Quantitative Data Summary

For quick reference, the following tables summarize the key m/z values that analysts should look for when analyzing Boc-protected piperidones.

Table 1: Common Adducts in Positive Ion ESI-MS

| Adduct Ion | Mass Difference from [M+H]+ | Common Source |

| [M+Na]+ | +22 Da | Glassware, mobile phase impurities[6][7] |

| [M+K]+ | +38 Da | Glassware, mobile phase impurities[7] |

| [M+NH4]+ | +17 Da | Ammonium formate/acetate in mobile phase[6] |

Table 2: Characteristic Fragment Ions & Neutral Losses

| Fragment/Loss | Mass (Da) | Origin | Ionization Mode |

| tert-Butyl Cation | 57 | Boc Group | EI, ESI-MS/MS |

| Neutral Loss of Isobutylene | 56 | Boc Group | EI, ESI-MS/MS |

| Neutral Loss of Boc Group | 100 | Boc Group | EI, ESI-MS/MS |

| Neutral Loss of CO | 28 | Piperidone Ring | EI |

| Neutral Loss of C2H4 | 28 | Piperidone Ring | EI |

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust and self-validating framework for the analysis of Boc-protected piperidones.

Protocol 1: LC-MS Analysis for Molecular Weight Confirmation and Purity

This protocol is designed for the routine verification of synthesized intermediates.

-

Sample Preparation:

-

Prepare a stock solution of the Boc-protected piperidone at 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.[4]

-

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then re-equilibrate.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

MS Conditions (ESI Positive Mode):

-

Scan Range: m/z 100 - 1000.

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Drying Gas (N2) Flow: 8 - 12 L/min.

-

Drying Gas Temperature: 300 - 350 °C.

-

Fragmentor Voltage: Start with a low value (e.g., 70-100 V) to minimize in-source fragmentation.[3]

-

-

Data Analysis & Validation:

-

Look for the protonated molecular ion [M+H]+.

-

Search for characteristic adducts ([M+Na]+, [M+K]+) to confirm the molecular weight. The mass difference should be precise.

-

Integrate the peak area of the main compound and any visible impurities to calculate the purity profile.

-

Protocol 2: GC-MS Analysis for Structural Confirmation

This protocol is used to generate a fragmentation fingerprint for definitive structural identification.

-

Sample Preparation:

-

Prepare a solution of the Boc-protected piperidone at approximately 100 µg/mL in a volatile solvent like ethyl acetate or dichloromethane.

-

-

GC Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[19]

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.

-

Injector Temperature: 250 - 280 °C.

-

Oven Program: Start at a moderate temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold.

-

-

MS Conditions (EI Mode):

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 40 - 550.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis & Validation:

-

Identify the molecular ion peak, if present. Note that for amines, it may be weak or absent.[16]

-

Identify the key fragment ions, paying close attention to m/z 57 (tert-butyl cation) and the [M-56] ion (loss of isobutylene).

-

Analyze the fragmentation pattern arising from the piperidone ring.

-

Compare the acquired spectrum against a commercial (NIST, Wiley) or in-house spectral library for a match confirmation.

-

Conclusion: From Data to Decision

The mass spectrometric analysis of Boc-protected piperidones is a multi-faceted task that provides critical data for advancing drug development programs. By judiciously selecting the ionization technique, analysts can either gently probe the intact molecule to confirm its mass and purity via ESI-LC-MS or energetically fragment it to create a structural fingerprint via EI-GC-MS. A thorough understanding of the characteristic fragmentation pathways of both the labile Boc group and the core piperidone ring allows for confident interpretation of the resulting spectra. The protocols and data presented in this guide offer a validated framework for obtaining high-quality, reliable data, empowering scientists to make informed decisions, ensure the integrity of their chemical matter, and accelerate the journey from synthesis to candidate selection.

References

- Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.

- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.

- An, M., & Na, D. H. (2007). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 18(10), 1849-1858.

- JoVE. (2023). Video: Mass Spectrometry of Amines.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for Assessing Boc-L-proline Purity.

- PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.

- Scribd. (n.d.). Adduits ESI MS.

- ResearchGate. (2025). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.

- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.

- BenchChem. (2025). Application Note: Analytical Techniques for Purity Characterization of (S,S,R,S,R)-Boc-Dap.

- OSTI.GOV. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray.

- ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.

- NIST. (n.d.). N-tert-Butoxycarbonyl-4-piperidone. In NIST Chemistry WebBook.

- PubMed. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry.

- ACS Publications. (n.d.). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides.

- BOC Sciences. (n.d.). Analytical Services for Purity Determination.

- BOC Sciences. (n.d.). Intermediate Quality Testing Services.

- BOC Sciences. (n.d.). Purity Studies.

- ACS Publications. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation.

- PubMed. (n.d.). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry.

- ResearchGate. (2025). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

- LCGC North America. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.

- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone.

- Cayman Chemical. (n.d.). N-Boc-4-piperidone.

- Radboud Repository. (2013). Infrared multiple photon dissociation spectroscopy of group I and group II metal complexes with Boc-hydroxylamine.

- Publications of the IAS Fellows. (2011). Mass spectra of t-butyloxycarbonyl (BOC)-protected peptides.

- ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. support.waters.com [support.waters.com]

- 7. learning.sepscience.com [learning.sepscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Video: Mass Spectrometry of Amines [jove.com]

- 12. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

- 16. GCMS Section 6.15 [people.whitman.edu]

- 17. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. policija.si [policija.si]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Oxo-piperidine Derivatives

This guide provides a comprehensive exploration of the principles and applications of Infrared (IR) spectroscopy for the characterization of 4-oxo-piperidine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of spectral interpretation, experimental design, and data analysis, offering field-proven insights to empower your research.

Introduction: The Significance of 4-Oxo-piperidine Derivatives and the Role of IR Spectroscopy

The 4-oxo-piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse therapeutic applications, including analgesic, anti-inflammatory, and anticancer properties.[2][3] The synthesis and characterization of these molecules are critical steps in the drug discovery and development pipeline.[4][5]

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of these derivatives. By probing the vibrational modes of molecules, IR spectroscopy provides a unique "fingerprint" that can confirm the presence of key functional groups, monitor reaction progress, and identify unknown compounds.[6][7][8]

Core Principles of IR Spectroscopy

When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational modes.[6] These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where distinct peaks correspond to specific functional groups.[6] The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[6][9] The functional group region is characterized by absorptions from specific bonds like O-H, N-H, C-H, and C=O, while the fingerprint region contains a complex pattern of peaks unique to the entire molecule.[7][8][10]

Experimental Methodologies: A Practical Guide

The quality of an IR spectrum is intrinsically linked to the sample preparation technique. The choice of method depends on the physical state of the 4-oxo-piperidine derivative (solid or liquid) and the desired analytical information.

Sample Preparation Protocols

For Solid Samples:

-

Attenuated Total Reflectance (ATR): This is often the preferred method for solid samples due to its simplicity and minimal sample preparation.[11][12] A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[13][14]

-

Protocol:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR accessory.

-

Place a small amount of the solid sample onto the crystal, ensuring good contact.

-

Use the pressure arm to apply consistent pressure to the sample.

-

Collect the sample spectrum.

-

-

-

Potassium Bromide (KBr) Pellet Technique: This classic transmission method involves mixing the solid sample with dry KBr powder and pressing it into a transparent pellet.[15]

-

Protocol:

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle.

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

-

-

-

Nujol Mull Technique: The sample is ground with a mulling agent (e.g., Nujol, a mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[15][16]

-

Protocol:

-

Place a small amount of the solid sample in a mortar.

-

Add a drop or two of Nujol and grind to a smooth paste.[16]

-

Apply a thin layer of the mull to one salt plate and cover with the second plate.

-

Mount the plates in the spectrometer and collect the spectrum. Note that the Nujol itself will have characteristic C-H stretching and bending bands.

-

-

-

Thin Solid Film Method: The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. Evaporation of the solvent leaves a thin film of the compound.[17]

-

Protocol:

-

Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[17]

-

Place a drop of the solution onto a single salt plate.[17]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid.[17]

-

Mount the plate in the spectrometer and acquire the spectrum.

-

-

For Liquid Samples:

-

Neat Liquid Film: A drop of the liquid is placed between two salt plates to form a thin film.[15]

-

Protocol:

-

Place a drop of the liquid sample onto one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform layer.

-

Mount the plates in the spectrometer and collect the spectrum.

-

-

-

Solution Spectroscopy: The sample is dissolved in a suitable IR-transparent solvent (e.g., carbon tetrachloride, chloroform, or carbon disulfide). The choice of solvent is critical to avoid overlapping peaks with the analyte.

-

Protocol:

-

Prepare a dilute solution of the sample in an appropriate IR-transparent solvent.

-

Fill a liquid sample cell with the solution.

-

Acquire the spectrum, using a reference cell containing the pure solvent to subtract the solvent's absorption bands.

-

-

Workflow for IR Spectral Acquisition and Analysis

Caption: Experimental workflow for IR analysis of 4-oxo-piperidine derivatives.

Spectral Interpretation: Decoding the Vibrational Language of 4-Oxo-piperidine Derivatives

The IR spectrum of a 4-oxo-piperidine derivative is a composite of the vibrations of its constituent functional groups. A systematic approach to interpretation is crucial for accurate structural elucidation.

Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H (Secondary Amine) | Stretching | 3350 - 3310 | Weak to Medium | Present in unsubstituted piperidine ring. Broadens with hydrogen bonding. |

| C-H (Aliphatic) | Stretching | 2960 - 2850 | Strong | Characteristic of the piperidine ring and any alkyl substituents.[18] |

| C=O (Ketone) | Stretching | 1740 - 1705 | Strong | The most prominent peak. Position is sensitive to ring strain and substituents.[19] |

| C-N (Amine) | Stretching | 1250 - 1020 | Medium | Often found in the fingerprint region. |

| C-C | Stretching | 1200 - 800 | Weak to Medium | Part of the complex fingerprint region. |

| N-H (Secondary Amine) | Bending | 1650 - 1580 | Medium | Can sometimes overlap with C=C stretching bands if aromatic substituents are present. |

| C-H (Aliphatic) | Bending | 1470 - 1350 | Medium | Scissoring and bending vibrations of the CH₂ groups in the ring. |

The Carbonyl (C=O) Stretch: A Diagnostic Powerhouse

The C=O stretching vibration is arguably the most informative band in the IR spectrum of 4-oxo-piperidine derivatives. Its position is highly sensitive to the electronic and steric environment.

-

Ring Strain: For cyclic ketones, the C=O stretching frequency increases with decreasing ring size (increasing ring strain). For a six-membered ring like piperidone, the absorption is typically around 1715 cm⁻¹.[19]

-

N-Substitution: The nature of the substituent on the nitrogen atom can influence the C=O frequency. Electron-donating groups may slightly lower the frequency, while electron-withdrawing groups can increase it.

-

α-Substitution: Substituents on the carbons adjacent to the carbonyl group can also affect the C=O stretching frequency through steric and electronic effects.

-

Hydrogen Bonding: Intermolecular hydrogen bonding, particularly in the solid state or in concentrated solutions, can cause a shift of the C=O band to a lower wavenumber and may lead to peak broadening.

The Fingerprint Region: A Unique Molecular Signature

The region from 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region.[7][8][10] This area of the spectrum contains a complex array of bending and stretching vibrations that are unique to the overall molecular structure.[7][8][10] While individual peak assignments can be challenging, the overall pattern is highly reproducible and serves as a "fingerprint" for a specific compound.[7][8] This is invaluable for confirming the identity of a synthesized derivative by comparing its spectrum to that of a known standard.

Influence of Substituents on the IR Spectrum

The introduction of various substituents onto the 4-oxo-piperidine scaffold will manifest as distinct changes in the IR spectrum.

-

Aromatic Substituents: If the derivative contains aromatic rings (e.g., N-phenyl or C-phenyl), expect to see:

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.[18]

-

C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range, which can be indicative of the substitution pattern on the aromatic ring.

-

-

Other Functional Groups: The presence of other functional groups will give rise to their own characteristic absorption bands. For example:

-

An O-H group (e.g., from a hydroxyl substituent) will show a broad absorption in the 3600-3200 cm⁻¹ region.

-

A C≡N group (nitrile) will exhibit a sharp, medium-intensity peak around 2250 cm⁻¹.

-

An ester group will have a strong C=O stretch (typically at a higher frequency than the ketone) and C-O stretching bands.

-

Case Study: N-Methyl-4-piperidone

The IR spectrum of N-methyl-4-piperidone serves as a good example. We would expect to see:

-

Strong C-H stretching bands between 2960 and 2850 cm⁻¹ for the methyl group and the piperidine ring.

-

A prominent C=O stretching absorption around 1715 cm⁻¹.

-

C-N stretching vibrations in the fingerprint region.

-

The absence of an N-H stretching band, confirming the N-substitution.

Logical Framework for Spectral Interpretation

Caption: A systematic approach to interpreting IR spectra of 4-oxo-piperidine derivatives.

Conclusion

IR spectroscopy is an indispensable tool in the arsenal of chemists working with 4-oxo-piperidine derivatives. Its ability to provide rapid and reliable structural information makes it ideal for reaction monitoring, quality control, and the characterization of novel compounds. A thorough understanding of the principles of IR spectroscopy, coupled with meticulous sample preparation and a systematic approach to spectral interpretation, will empower researchers to confidently elucidate the structures of these important molecules and accelerate the pace of drug discovery and development.

References

- PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. [Link]

- Scribd.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

- Polymer Chemistry Characterization Lab.

- Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

- RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]

- Organic Chemistry Portal. Synthesis of 4-piperidones. [Link]

- Google Patents.

- Chemical Review and Letters. (2021).

- Erowid. Infrared Analysis of Piperine in Black Pepper. [Link]

- Lumen Learning. Interpreting Infrared Spectra. [Link]

- Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. [Link]

- ResearchGate. (2017, April 18). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). [Link]

- NIST WebBook. N-Isopropyl-4-piperidone. [Link]

- SpectraBase. N-Methyl-4-piperidone - Optional[Vapor Phase IR] - Spectrum. [Link]

- ResearchGate. IR spectra of 4-piperidinemethanol solutions in the high (top, a) and middle.... [Link]

- Scribd. Fingerprint Region in IR Spectroscopy: Spectral Range. [Link]

- Quora. (2022, February 8). What is the fingerprint region in IR spectroscopy and how does it vary from the functional group region?. [Link]

- PubChem. 4-Piperidone. [Link]

- Mettler Toledo.

- PubMed Central.

- Wikipedia. 4-Piperidone. [Link]

- Analytica Chimica Acta. (2020). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. [Link]

- YouTube. (2025, January 15).

- SpectraBase. 2,6-Dioxo-piperidine-4-carboxylic acid - Optional[FTIR] - Spectrum. [Link]

- Carbonyl - compounds - IR - spectroscopy. [Link]

- ResearchGate. (2025, October 18). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. [Link]

- RSC Publishing.

- ResearchGate. Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)

- RSC Publishing. ATR-FTIR spectroscopy and spectroscopic imaging to investigate the behaviour of proteins subjected to freeze–thaw cycles in droplets, wells, and under flow. [Link]

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- NIST WebBook. Piperidine. [Link]

- IJSDR. Substituent Effect on the infrared spectra of Unsymmetrical Azines. [Link]

- PubMed. [Influence of substituents on IR spectrum of aromatic amines in different solvents]. [Link]

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2005, May). Vibrational frequencies of the homoleptic cobalt carbonyls: Co4(CO)12 and Co6(CO)16. [Link]

- ThaiScience.

- PubMed.

Sources

- 1. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Piperidone synthesis [organic-chemistry.org]

- 5. US3884912A - 4-Piperidone derivatives, their preparation and their use as stabilizers - Google Patents [patents.google.com]

- 6. erowid.org [erowid.org]

- 7. Interpreting Infrared Spectra | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. scribd.com [scribd.com]

- 11. mt.com [mt.com]

- 12. m.youtube.com [m.youtube.com]

- 13. scribd.com [scribd.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. pharmatutor.org [pharmatutor.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.pg.edu.pl [chem.pg.edu.pl]

An In-depth Technical Guide on the Stability of the Boc Protecting Group in Piperidone Systems

Abstract